3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine

描述

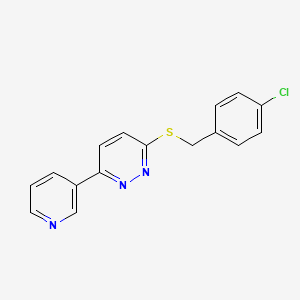

3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-chlorobenzylthio group and a pyridin-3-yl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves the reaction of 4-chlorobenzyl chloride with 6-(pyridin-3-yl)pyridazine-3-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

化学反应分析

Types of Reactions

3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Synthesis and Characterization

The synthesis of 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves multi-step reactions that include the formation of pyridazine rings and thioether linkages. The characterization of synthesized compounds is usually performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : This technique helps in confirming the structure of the synthesized compound by analyzing the hydrogen and carbon environments.

- Mass Spectrometry : Used for determining the molecular weight and confirming the molecular formula.

- Infrared Spectroscopy (IR) : Assists in identifying functional groups present in the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including:

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

For instance, a related study showed that a triazolo-pyridazine derivative demonstrated an IC50 value of 1.06 μM against A549 cells, indicating potent activity . Such findings suggest that this compound could be explored further for its anticancer properties.

Kinase Inhibition

The compound has also been evaluated for its inhibitory effects on specific kinases, particularly c-Met kinase, which is implicated in various cancers. The design of triazolo-pyridazine derivatives has shown promising results in inhibiting c-Met activity, with some derivatives achieving IC50 values comparable to established inhibitors . This suggests a potential pathway for developing targeted cancer therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridazine derivatives. Modifications to the benzyl or pyridine moieties can significantly influence their pharmacological profiles. For example:

| Compound Modification | Effect on Activity |

|---|---|

| Substitution at the 4-position of benzyl | Enhanced cytotoxicity |

| Variation in pyridine ring substituents | Altered kinase inhibition potency |

In Vitro Studies

A comprehensive evaluation of various pyridazine derivatives has been conducted using MTT assays to assess their cytotoxic effects across multiple cell lines. The results consistently indicate that structural modifications lead to varied biological responses, emphasizing the importance of chemical diversity in drug design .

Clinical Implications

The potential applications extend beyond laboratory settings into clinical implications where these compounds could serve as lead candidates for drug development targeting specific cancers or other diseases linked to aberrant kinase activity.

作用机制

The mechanism of action of 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease being targeted.

相似化合物的比较

Similar Compounds

4-Chlorobenzylthio derivatives: Compounds with similar thioether linkages and chlorobenzyl groups.

Pyridazine derivatives: Compounds with the pyridazine ring system but different substituents.

Uniqueness

3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is unique due to the combination of its substituents, which confer specific chemical and biological properties

生物活性

3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a heterocyclic compound with potential biological activities, particularly in medicinal chemistry. Its structure features a pyridazine ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 313.80 g/mol. The compound contains a pyridazine core substituted with a 4-chlorobenzylthio group and a pyridin-3-yl group, which contribute to its unique electronic and steric properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may exhibit the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- Oxidative Stress Reduction : Preliminary studies suggest that it may reduce oxidative stress markers in cells, indicating potential antioxidant activity.

Biological Activity and Research Findings

Recent studies have highlighted the biological activities associated with this compound:

- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives tested in macrophage models showed promising results in reducing nitric oxide production and other inflammatory markers .

- Antimicrobial Activity : Compounds related to this compound have shown effectiveness against various bacterial strains. Studies suggest that structural modifications can enhance their antibacterial properties .

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various pathways .

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

属性

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3S/c17-14-5-3-12(4-6-14)11-21-16-8-7-15(19-20-16)13-2-1-9-18-10-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQFTHSENRSCHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401324136 | |

| Record name | 3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815791 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

896058-43-8 | |

| Record name | 3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。